molecular formula C12H8F2O B6341090 2,2'-Difluoro-[1,1'-biphenyl]-4-ol CAS No. 1214375-77-5

2,2'-Difluoro-[1,1'-biphenyl]-4-ol

Cat. No.: B6341090
CAS No.: 1214375-77-5
M. Wt: 206.19 g/mol
InChI Key: JRSUMHQJITXQEF-UHFFFAOYSA-N
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Description

2,2’-Difluoro-[1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C12H8F2O. It consists of two benzene rings connected by a single bond, with two fluorine atoms attached at the 2 and 2’ positions and a hydroxyl group at the 4 position. This compound is part of the biphenyl family, which is known for its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Difluoro-[1,1’-biphenyl]-4-ol typically involves the following steps:

    Suzuki-Miyaura Coupling: This method involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

    Electrophilic Substitution: Another method involves the electrophilic substitution of a biphenyl derivative.

Industrial Production Methods

Industrial production of 2,2’-Difluoro-[1,1’-biphenyl]-4-ol often employs scalable synthetic routes such as the Suzuki-Miyaura coupling due to its efficiency and high yield. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) with a palladium catalyst and a base such as potassium phosphate (K3PO4) under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

2,2’-Difluoro-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the fluorine atoms to hydrogen.

    Substitution: The fluorine atoms can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or organolithium compounds.

Major Products Formed

    Oxidation: Formation of 2,2’-difluoro-[1,1’-biphenyl]-4-one.

    Reduction: Formation of 2,2’-difluoro-[1,1’-biphenyl].

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,2’-Difluoro-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Difluoro-[1,1’-biphenyl]-4-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which impart distinct chemical properties such as increased reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-fluoro-4-(2-fluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-11-4-2-1-3-9(11)10-6-5-8(15)7-12(10)14/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSUMHQJITXQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673371
Record name 2,2'-Difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214375-77-5
Record name 2,2′-Difluoro[1,1′-biphenyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214375-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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